Butyl 3-ethoxypropanoate
Description
Butyl 3-ethoxypropanoate (IUPAC name: this compound) is an ester derivative of propanoic acid, featuring an ethoxy group at the third carbon and a butyl ester moiety. Esters of this class are typically used as solvents in coatings, inks, and industrial formulations due to their balanced volatility, solubility, and low toxicity .
Properties
CAS No. |
14144-35-5 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
butyl 3-ethoxypropanoate |
InChI |
InChI=1S/C9H18O3/c1-3-5-7-12-9(10)6-8-11-4-2/h3-8H2,1-2H3 |
InChI Key |
MVWVAXBILFBQIZ-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)CCOCC |
Canonical SMILES |
CCCCOC(=O)CCOCC |
Other CAS No. |
14144-35-5 |
solubility |
0.02 M |
Synonyms |
butyl 3-ethoxypropanoate |
Origin of Product |
United States |
Chemical Reactions Analysis
Ethyl 3-Ethoxypropionate
Ethyl 3-ethoxypropionate is synthesized via Michael addition between ethanol and ethyl acrylate in the presence of catalysts like triethylamine or anion-exchange resins . Key conditions include:
| Parameter | Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| Catalyst | Triethylamine, anion-exchange resins | 98% | >99.8% | |
| Temperature | 20–30°C | — | — | |
| Pressure | 0.5 MPa nitrogen atmosphere | — | — | |
| Reaction Time | 5–8 hours | — | — |
tert-Butyl Derivatives
tert-Butyl esters, such as tert-butyl 3-(2-(2-iodoethoxy)ethoxy)propanoate, are synthesized via nucleophilic substitution or alkylation of hydroxyl precursors with iodine or alkyl halides . For example:
-
Reaction : tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate + I₂ → tert-Butyl 3-(2-(2-iodoethoxy)ethoxy)propanoate
-
Conditions : Base (e.g., NaH), anhydrous solvent.
Substitution Reactions
The ethoxy and tert-butyl ester groups in analogs participate in nucleophilic substitutions:
Hydrolysis
-
Ethyl 3-ethoxypropionate undergoes hydrolysis in acidic/basic conditions to form 3-ethoxypropionic acid .
-
tert-Butyl esters are hydrolyzed to carboxylic acids under strong acids (e.g., HCl).
Transesterification
Ethyl 3-ethoxypropionate reacts with alcohols (e.g., 2-ethyl-1-hexanol) in the presence of titanium(IV) catalysts to form new esters :
Oxidation
Ethyl 3-ethoxypropionate is oxidized to 3-ethoxypropionic acid using agents like KMnO₄ or CrO₃.
Reduction
The ester group in tert-butyl derivatives is reduced to alcohols using LiAlH₄ or NaBH₄.
Comparative Analysis of Reaction Pathways
Comparison with Similar Compounds
Physical and Chemical Properties
The table below compares key properties of butyl 3-ethoxypropanoate (inferred) with structurally related esters:
Key Observations :
- Volatility: this compound likely exhibits lower volatility than butyl acetate (boiling point ~126°C) but higher than butyl carbitol acetate (246.7°C), making it suitable for medium-drying coatings .
- Solubility : The ethoxy group enhances water solubility compared to purely alkyl esters (e.g., butyl acetate), aligning with ethyl 3-ethoxypropionate’s solubility of 6.5 g/100g .
Toxicity and Environmental Impact
Data from analogs suggest:
- Aquatic Toxicity: Esters like butyl acrylate show moderate toxicity to aquatic organisms (e.g., LC50 for fish: >1–10 mg/L) . This compound is expected to have similar ecological risks, requiring controlled disposal to prevent water contamination .
Q & A
Q. What solvent systems are recommended for extracting this compound from biological matrices?
- Methodological Answer : Use liquid-liquid extraction (LLE) with ethyl acetate or dichloromethane for high recovery rates. For complex matrices (e.g., plasma), employ solid-phase extraction (SPE) using C18 cartridges. Validate recovery efficiency via spiked samples and internal standards (e.g., deuterated analogs) .
Q. How to mitigate batch-to-batch variability in this compound synthesis for pharmacological studies?
- Methodological Answer : Implement quality-by-design (QbD) principles, including critical process parameter (CPP) monitoring (e.g., stirring rate, reagent purity). Characterize each batch via GC-MS purity checks and Karl Fischer titration for moisture content. Document deviations in a batch record database .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
